molecular formula C8H12N2O2 B1306472 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid CAS No. 696646-15-8

2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid

Cat. No. B1306472
M. Wt: 168.19 g/mol
InChI Key: BJAINAMYPIMBFX-UHFFFAOYSA-N
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Description

The compound 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their diverse biological activities and their potential use in various chemical reactions and applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, which are structurally related to the compound of interest, has been reported to show potent inhibitory activity in a microsomal assay . Another method involves a three-component Michael-type reaction for the preparation of 3-imidazo[1,2-a]pyridin-3-yl-propionic acids, which demonstrates the versatility of imidazole synthesis . Additionally, the regioselective C-2–H functionalization of 1-substituted imidazoles with aromatic or heteroaromatic aldehydes and acylacetylenes under mild conditions has been described, yielding (imidazol-2-yl)methyl-1,3-propanediones .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and diverse. For example, the crystal structures of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes have been characterized by single-crystal X-ray diffraction, revealing 2D hydrogen-bonded networks and a hexa-coordinated environment around the metal ion . These structural analyses are crucial for understanding the properties and reactivity of imidazole derivatives.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, expanding their utility in different fields. The reactions of 2,3-diamino-pyridines with succinic anhydride to produce 3-(2-Imidazo[4,5-b]pyridine)propionic acid and its derivatives have been explored, with these compounds being tested for tuberculostatic activity . Furthermore, the synthesis of new imidazol-2-yl-(amino)methylphosphonates and their unexpected cleavage under acidic conditions have been investigated, revealing insights into the stability and reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the electrochemical behavior of 1-(2-ethylamino)-2-methylimidazoline, a related compound, has been studied, showing good corrosion inhibition efficiency in deaerated acid media . These properties are often analyzed through experimental techniques such as potentiodynamic polarization curves and electrochemical impedance spectroscopy, as well as theoretical calculations based on density functional theory (DFT) .

Scientific Research Applications

Enhancement of Biological Effects of Retinoic Acid

Compounds structurally related to 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid, specifically imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, have been synthesized and exhibit potent inhibitory activity. These compounds are particularly effective in enhancing the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines, indicating potential applications in cancer therapy or cell differentiation studies (Gomaa et al., 2011).

Corrosion Inhibition

Derivatives of 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid have been studied for their corrosion inhibition properties. Compounds like 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol exhibit promising results as corrosion inhibitors for mild steel in sulphuric acid environments. The adsorption of these compounds on the metal surface follows the Langmuir adsorption isotherm, offering protective layers against corrosion (Ammal et al., 2018).

Bone Imaging Applications

Zoledronic acid derivatives, including those related to 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid, have been prepared and labeled with 99mTc for use in bone imaging. Compounds like 1-hydroxy-3-(2-methyl-1H-imidazol-1-yl)propane-1,1-diyldiphosphonic acid show high skeletal uptake and rapid clearance from soft tissues in biodistribution studies, indicating their potential as superior bone imaging agents (Qiu et al., 2011).

Osteoporosis Treatment

Certain compounds structurally similar to 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid have shown potency as antagonists of the alpha(v)beta(3) receptor, which is relevant in the prevention and treatment of osteoporosis. Their in vitro profile and significant unbound fraction in human plasma suggest potential applications in bone health and osteoporosis treatment (Hutchinson et al., 2003).

Safety And Hazards

The related compound, 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile, is classified as dangerous with hazard statements H301+H311+H331-H315-H319 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-methyl-3-(2-methylimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(8(11)12)5-10-4-3-9-7(10)2/h3-4,6H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAINAMYPIMBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390055
Record name 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid

CAS RN

696646-15-8
Record name 2-Methyl-3-(2-methyl-imidazol-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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